molecular formula C22H29N5O6S B1227168 4-Morpholinyl-[4-[3-[4-(4-morpholinylsulfonyl)phenyl]-1,2,4-oxadiazol-5-yl]-1-piperidinyl]methanone

4-Morpholinyl-[4-[3-[4-(4-morpholinylsulfonyl)phenyl]-1,2,4-oxadiazol-5-yl]-1-piperidinyl]methanone

Cat. No.: B1227168
M. Wt: 491.6 g/mol
InChI Key: RIUAUUUBLADUJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-morpholinyl-[4-[3-[4-(4-morpholinylsulfonyl)phenyl]-1,2,4-oxadiazol-5-yl]-1-piperidinyl]methanone is a ring assembly and an oxadiazole.

Scientific Research Applications

Antiproliferative Activity

  • A compound structurally related to 4-Morpholinyl-[4-[3-[4-(4-morpholinylsulfonyl)phenyl]-1,2,4-oxadiazol-5-yl]-1-piperidinyl]methanone was synthesized and evaluated for its antiproliferative activity. Its structure was confirmed by various spectroscopic methods and X-ray diffraction studies, revealing significant molecular stability due to inter and intramolecular hydrogen bonds (Prasad et al., 2018).

Crystal Packing and Non-Covalent Interactions

  • In a study focusing on the crystal packing of 1,2,4-oxadiazole derivatives, the functional role of non-covalent interactions in their supramolecular architectures was investigated. This study highlights the significance of lone pair-π interactions and halogen bonding in stabilizing the crystal structures of such compounds (Sharma et al., 2019).

Antitumor Activity

  • A related compound with a morpholino group showed distinct inhibition on the proliferation of various cancer cell lines. This finding suggests potential therapeutic applications in cancer treatment (Tang & Fu, 2018).

Enzyme Inhibitory Activity

  • Research into thiophene-based heterocyclic compounds, including those with a morpholino group, indicated significant in vitro enzyme inhibitory activities. These activities were particularly notable against acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase (Cetin et al., 2021).

Imaging in Parkinson's Disease

  • The synthesis of a morpholino methanone compound was conducted for potential use in PET imaging for the LRRK2 enzyme in Parkinson's disease. This highlights its potential role in neurological research and diagnostics (Wang et al., 2017).

Synthesis and Reactions in Organic Chemistry

  • Studies on the synthesis and reactions of various morpholinyl derivatives have provided insights into their applications in organic synthesis and potential pharmaceutical uses (Zaki et al., 2014).

Properties

Molecular Formula

C22H29N5O6S

Molecular Weight

491.6 g/mol

IUPAC Name

morpholin-4-yl-[4-[3-(4-morpholin-4-ylsulfonylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]methanone

InChI

InChI=1S/C22H29N5O6S/c28-22(26-9-13-31-14-10-26)25-7-5-18(6-8-25)21-23-20(24-33-21)17-1-3-19(4-2-17)34(29,30)27-11-15-32-16-12-27/h1-4,18H,5-16H2

InChI Key

RIUAUUUBLADUJT-UHFFFAOYSA-N

SMILES

C1CN(CCC1C2=NC(=NO2)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)C(=O)N5CCOCC5

Canonical SMILES

C1CN(CCC1C2=NC(=NO2)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)C(=O)N5CCOCC5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Morpholinyl-[4-[3-[4-(4-morpholinylsulfonyl)phenyl]-1,2,4-oxadiazol-5-yl]-1-piperidinyl]methanone
Reactant of Route 2
Reactant of Route 2
4-Morpholinyl-[4-[3-[4-(4-morpholinylsulfonyl)phenyl]-1,2,4-oxadiazol-5-yl]-1-piperidinyl]methanone
Reactant of Route 3
Reactant of Route 3
4-Morpholinyl-[4-[3-[4-(4-morpholinylsulfonyl)phenyl]-1,2,4-oxadiazol-5-yl]-1-piperidinyl]methanone
Reactant of Route 4
Reactant of Route 4
4-Morpholinyl-[4-[3-[4-(4-morpholinylsulfonyl)phenyl]-1,2,4-oxadiazol-5-yl]-1-piperidinyl]methanone
Reactant of Route 5
Reactant of Route 5
4-Morpholinyl-[4-[3-[4-(4-morpholinylsulfonyl)phenyl]-1,2,4-oxadiazol-5-yl]-1-piperidinyl]methanone
Reactant of Route 6
Reactant of Route 6
4-Morpholinyl-[4-[3-[4-(4-morpholinylsulfonyl)phenyl]-1,2,4-oxadiazol-5-yl]-1-piperidinyl]methanone

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